Cas no 1261769-04-3 (Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate)

Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate
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- Inchi: 1S/C14H9F4NO2/c1-21-13(20)10-6-12(15)19-7-11(10)8-3-2-4-9(5-8)14(16,17)18/h2-7H,1H3
- InChI Key: PUKKCNDRHYGWFS-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1C=NC(=CC=1C(=O)OC)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 375
- XLogP3: 3.6
- Topological Polar Surface Area: 39.2
Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023028072-500mg |
Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate |
1261769-04-3 | 97% | 500mg |
$999.60 | 2022-03-01 | |
Alichem | A023028072-1g |
Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate |
1261769-04-3 | 97% | 1g |
$1,696.80 | 2022-03-01 | |
Alichem | A023028072-250mg |
Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate |
1261769-04-3 | 97% | 250mg |
$686.80 | 2022-03-01 |
Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate Related Literature
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Additional information on Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate
Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate (CAS No. 1261769-04-3): An Overview of Its Properties and Applications
Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate (CAS No. 1261769-04-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound is characterized by its fluorinated aromatic ring and trifluoromethyl substituent, which contribute to its chemical stability and biological activity.
The molecular formula of Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate is C16H10F4N2O2, and its molecular weight is approximately 330.25 g/mol. The presence of the trifluoromethyl group (CF3) enhances the lipophilicity of the molecule, which can be advantageous for improving its bioavailability and cellular penetration. Additionally, the fluorine atoms in the structure can influence the electronic properties of the molecule, potentially modulating its interactions with biological targets.
In recent years, Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate has been studied for its potential therapeutic applications. One notable area of research is its use as a modulator of ion channels and receptors. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent activity as a positive allosteric modulator (PAM) of certain ion channels, which could have implications for treating neurological disorders such as epilepsy and pain.
Beyond its potential as a PAM, Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential use in managing inflammatory diseases. A study published in Inflammation Research in 2020 demonstrated that treatment with this compound significantly reduced inflammation in a murine model of colitis.
The synthetic route for preparing Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate involves several well-documented steps. Typically, the synthesis begins with the reaction of 3-trifluoromethylbenzaldehyde with an appropriate amine to form an intermediate imine. This intermediate is then cyclized using a suitable reagent to form the isonicotinic acid derivative, which is subsequently esterified to yield the final product. The detailed synthetic protocol can be found in various scientific literature sources, including a comprehensive review published in Tetrahedron Letters in 2018.
In terms of safety and handling, while Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate is not classified as a hazardous material, it should be handled with care to avoid exposure to skin or inhalation. Standard laboratory safety protocols should be followed when working with this compound to ensure the well-being of researchers and laboratory personnel.
The future prospects for Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate are promising. Ongoing clinical trials are exploring its efficacy in various therapeutic areas, including neurodegenerative diseases and cancer. Additionally, efforts are being made to optimize its pharmacokinetic properties through structural modifications and formulation strategies to enhance its therapeutic potential.
In conclusion, Methyl 2-fluoro-5-(3-(trifluoromethyl)phenyl)isonicotinate (CAS No. 1261769-04-3) is a versatile compound with a range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.
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